![molecular formula C11H18O9 B1196339 Tuliposide B CAS No. 19870-33-8](/img/structure/B1196339.png)
Tuliposide B
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Overview
Description
Tuliposide B is a fatty acid derivative and an O-acyl carbohydrate.
Scientific Research Applications
Antibacterial Properties
6-Tuliposide B, a secondary metabolite specifically occurring in tulip anthers, exhibits potent antibacterial activity. Shigetomi et al. (2010) synthesized 6-tuliposide B and tulipalin B analogues and examined their structure-activity relationship (SAR) against a broad panel of bacterial strains. Their results indicate that tulipalin B and compounds with 3',4'-dihydroxy-2'-methylenebutanoate (DHMB) moieties exhibit significant antibacterial activity. This suggests that 6-tuliposide B shares a similar action mechanism with cnicin, and bacterial MurA is a major molecular target of 6-tuliposide B (Shigetomi, Shoji, Mitsuhashi, & Ubukata, 2010).
Tuliposide B Synthesis
The first total synthesis of 6-tuliposide B, an antimicrobial compound produced by tulip, was achieved by Shigetomi et al. (2008). This synthesis involved a nine-step process starting from D-glucose, which significantly contributes to the understanding of its molecular structure and potential applications (Shigetomi, Kishimoto, Shoji, & Ubukata, 2008).
Molecular Diversity in Tulip
Nomura et al. (2018) identified the third isozyme of PosB-converting enzyme (TCEB) in tulip, which is involved in the conversion of 6-tuliposide B to antibacterial tulipalin B. This discovery explains the PosB-converting activity detected in tissues where other TCEB transcripts were not found, highlighting the complex molecular diversity of tuliposide B in different tulip tissues (Nomura, Kuchida, Kitaoka, & Kato, 2018).
Enzymatic Synthesis
A one-step enzymatic process for 1-Tuliposide A synthesis from tuliposide B was developed by Nomura et al. (2018), providing a more accessible method for obtaining this compound. This process utilizes tuliposide-converting enzymes (TCEs) and dramatically improves the availability of 1-Tuliposide A (Nomura, Ogita, & Kato, 2018).
properties
CAS RN |
19870-33-8 |
---|---|
Product Name |
Tuliposide B |
Molecular Formula |
C11H18O9 |
Molecular Weight |
294.25 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dihydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C11H18O9/c1-4(5(14)2-12)10(18)20-11-9(17)8(16)7(15)6(3-13)19-11/h5-9,11-17H,1-3H2/t5?,6-,7-,8+,9-,11+/m1/s1 |
InChI Key |
KVRQQFBSAHPTAB-FUYPYFFWSA-N |
Isomeric SMILES |
C=C(C(CO)O)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
C=C(C(CO)O)C(=O)OC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
C=C(C(CO)O)C(=O)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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